Tocinoic acid

Descripción general

Descripción

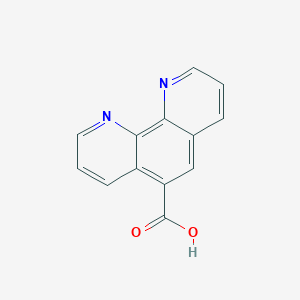

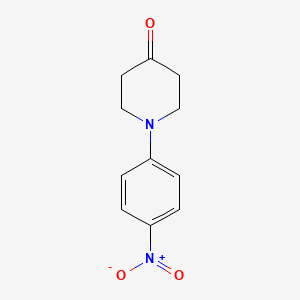

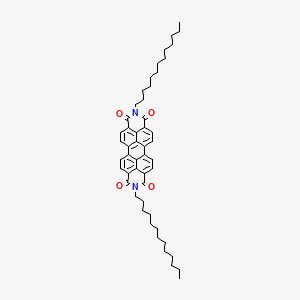

Tocinoic acid, also known as [Ile3]-Pressinoic acid, is a synthetic compound with the molecular formula C30H44N8O10S2 and a molecular weight of 740.85 g/mol . It is an oxytocin receptor antagonist and is used in various scientific studies to understand the effects of oxytocin and other related compounds .

Métodos De Preparación

The synthesis of tocinoic acid involves a multistep reaction. One of the methods includes the following steps :

Starting Materials: Alanine, 3-(benzylthio)-N-[N2-[N2-[N-[N-[3-(benzylthio)-N-carboxy-L-alanyl]-L-tyrosyl]-L-isoleucyl]-L-glutaminyl]-L-asparaginyl]-, N-benzyl p-nitrobenzyl ester.

Reaction Conditions:

Análisis De Reacciones Químicas

Tocinoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bridges, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bridges, altering the compound’s structure and function.

Common reagents used in these reactions include sodium, aqueous ammonia, potassium ferricyanide, and acetic acid . The major products formed from these reactions include various oxidized and reduced forms of this compound, which have different biological activities .

Aplicaciones Científicas De Investigación

Tocinoic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of disulfide bridges in peptides and proteins.

Biology: The compound is used to study the effects of oxytocin and 5-HT1A receptors on prosocial behaviors.

Industry: The compound is used in the development of new pharmaceuticals targeting oxytocin receptors.

Mecanismo De Acción

Tocinoic acid exerts its effects by acting as an oxytocin receptor antagonist . It binds to the oxytocin receptor, inhibiting the release of melanocyte-stimulating hormones from the rat pituitary in vitro . This interaction affects various molecular targets and pathways involved in social behaviors and hormonal regulation .

Comparación Con Compuestos Similares

Tocinoic acid is unique due to its specific structure and function as an oxytocin receptor antagonist. Similar compounds include:

Oxytocin: A hormone that plays a role in social bonding and reproductive behaviors.

Vasopressin: A hormone involved in water retention and blood pressure regulation.

Deaminothis compound: A derivative of this compound synthesized by similar methods.

Compared to these compounds, this compound has a distinct structure that allows it to specifically inhibit oxytocin receptors, making it a valuable tool in scientific research .

Propiedades

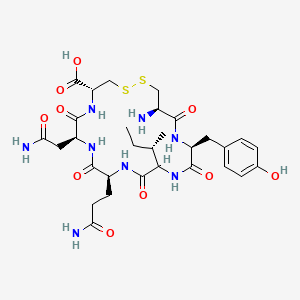

IUPAC Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRWUGOBSKHPTA-LYZHYIKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955883 | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34330-23-9 | |

| Record name | Tocinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)